![molecular formula C17H16N2O2 B14196786 5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- CAS No. 833122-28-4](/img/structure/B14196786.png)
5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- typically involves multicomponent reactions. One efficient method involves a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production methods could be developed based on the synthetic routes described above.
Chemical Reactions Analysis
Types of Reactions
5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 as a catalyst at 25°C in water.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as selective estrogen receptor degraders (SERDs) for treating cancer. They target estrogen receptors, which are involved in the regulation of gene expression and cellular proliferation.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: Its ability to interact with various biological targets makes it useful for studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- involves its interaction with molecular targets such as estrogen receptors. By binding to these receptors, the compound can modulate gene expression and cellular proliferation pathways. This interaction can lead to the degradation of estrogen receptors, thereby inhibiting the growth of estrogen-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline: Another heterocyclic compound with similar structural features and biological activities.
Benzo[h]pyrano[2,3-b]quinoline: Shares structural similarities and can be synthesized using similar multicomponent reactions.
Cyclopenta[b]pyridin-5-one: A related compound that undergoes similar oxidation reactions.
Uniqueness
5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- is unique due to its specific structural configuration, which allows for selective interactions with molecular targets such as estrogen receptors. This specificity makes it a valuable compound for targeted therapeutic applications, particularly in the treatment of cancer.
Properties
CAS No. |
833122-28-4 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
11,11-dimethyl-12-oxa-3,6-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8(13),14,16-heptaen-10-ol |
InChI |
InChI=1S/C17H16N2O2/c1-17(2)13(20)9-12-15-14(18-7-8-19-15)10-5-3-4-6-11(10)16(12)21-17/h3-8,13,20H,9H2,1-2H3 |
InChI Key |
MOPFOFCGASRDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC2=C(O1)C3=CC=CC=C3C4=NC=CN=C24)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)

![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)
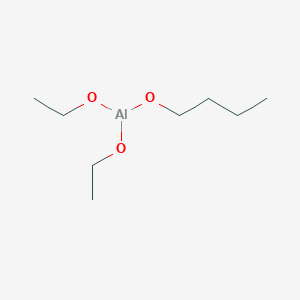
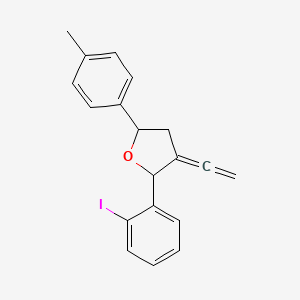
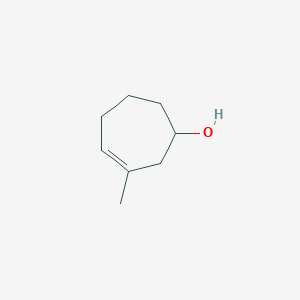


![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)
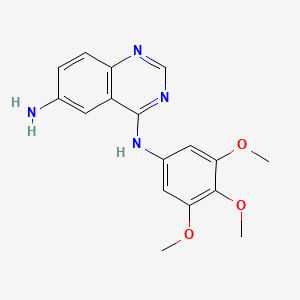
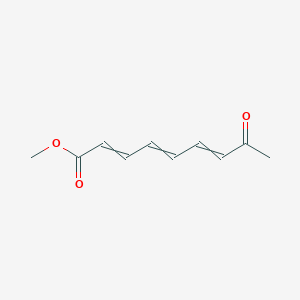
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
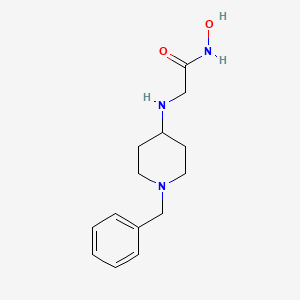
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
